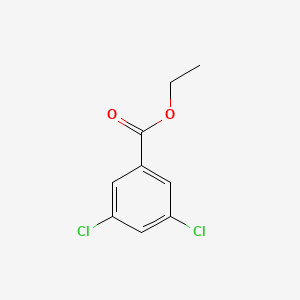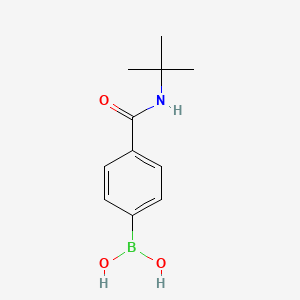
(4-(tert-Butylcarbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
- (4-(tert-Butylcarbamoyl)phenyl)boronic acid is a boronic acid derivative with the chemical formula C11H16BNO3 . It is commonly used in organic synthesis and cross-coupling reactions.
- The compound features a phenyl ring substituted with a tert-butylcarbamoyl group and a boronic acid moiety.
Synthesis Analysis
- The synthesis of this compound typically involves the reaction of an appropriate arylboronic ester with tert-butyl isocyanate.
- The tert-butylcarbamoyl group is introduced via the reaction with tert-butyl isocyanate, followed by hydrolysis to form the desired product.
Molecular Structure Analysis
- The molecular formula is C11H16BNO3 .
- The compound consists of a phenyl ring attached to a boronic acid group and a tert-butylcarbamoyl substituent.
Chemical Reactions Analysis
- (4-(tert-Butylcarbamoyl)phenyl)boronic acid can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form C–C bonds.
- It can also serve as a catalyst for amidation and esterification of carboxylic acids.
Physical And Chemical Properties Analysis
- Melting Point : 230-246°C
- Density : 1.13 g/cm³
- Purity : 98%
- Physical Form : Solid
Applications De Recherche Scientifique
-
General Information
-
Potential Applications
-
Methods of Application
-
Results or Outcomes
-
Supercapacitors
- The MOF-derived LDH exhibits a well-defined porous micro/nano-structure, facilitating the dispersion of active sites and preventing the aggregation of layered LDH . This paper introduces synthesis strategies for converting MOFs into LDHs . Subsequently, recent research progress in MOF-derived LDHs is overviewed, encompassing pristine LDH powders, LDH composites, and LDH-based arrays, along with their applications in SCs .
-
Supercapacitors
- The MOF-derived LDH exhibits a well-defined porous micro/nano-structure, facilitating the dispersion of active sites and preventing the aggregation of layered LDH . This paper introduces synthesis strategies for converting MOFs into LDHs . Subsequently, recent research progress in MOF-derived LDHs is overviewed, encompassing pristine LDH powders, LDH composites, and LDH-based arrays, along with their applications in SCs .
Safety And Hazards
- Harmful by inhalation, skin contact, and ingestion.
- Causes skin and eye irritation.
- May cause respiratory irritation.
- Follow safety precautions when handling this compound.
Orientations Futures
- Further research could explore its applications in catalysis, materials science, and biological studies.
- Investigate its potential in other cross-coupling reactions and functionalization processes.
For more detailed information, you can refer to the relevant papers and technical documents1. Please note that availability and pricing details are not currently provided. If you have any specific questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
[4-(tert-butylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-4-6-9(7-5-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIIZPWLCVMPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378362 | |
| Record name | [4-(tert-Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(tert-Butylcarbamoyl)phenyl)boronic acid | |
CAS RN |
850568-14-8 | |
| Record name | B-[4-[[(1,1-Dimethylethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(tert-Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



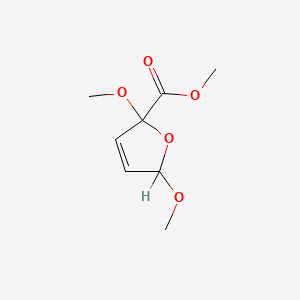
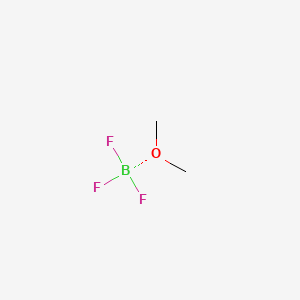
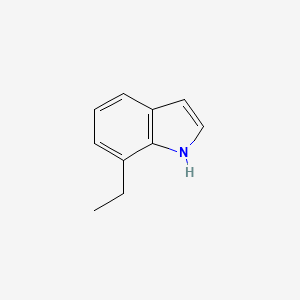
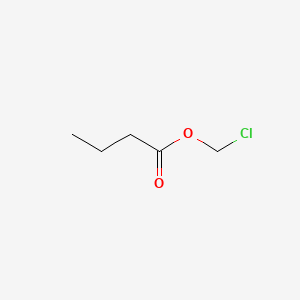
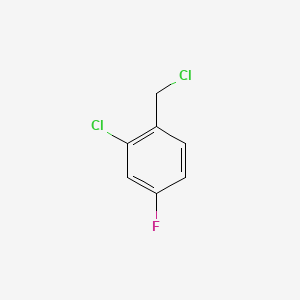
![1-[4-(1H-indol-3-yl)piperidino]ethan-1-one](/img/structure/B1586518.png)
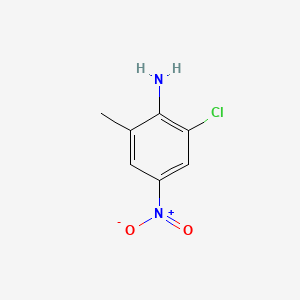
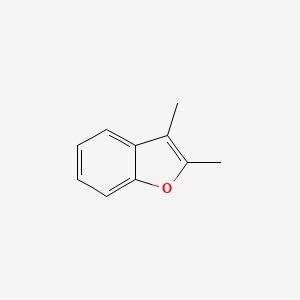
![4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid](/img/structure/B1586528.png)
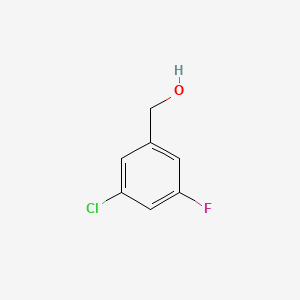
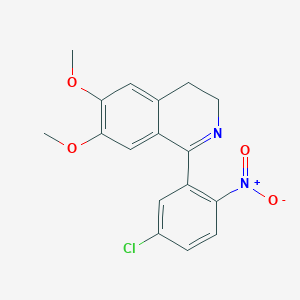
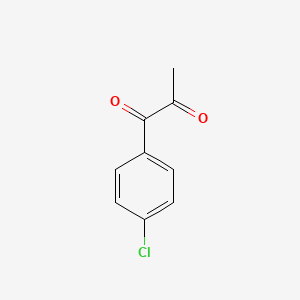
![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)
